1-(3,4-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-(3,4-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 3,4-dimethylphenyl group: This step often involves a substitution reaction where the dimethylphenyl group is introduced onto the pyrazolo[3,4-d]pyrimidine core.
Attachment of the trifluoromethylphenyl group: This is typically done through a coupling reaction, such as a Suzuki or Heck coupling, using trifluoromethylphenyl boronic acid or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent control of reaction conditions to minimize by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic reagents (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides or hydroxyl derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-(3,4-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: Researchers study this compound to understand its interactions with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)benzenemethanol: This compound shares the trifluoromethyl group but has a different core structure.
7-Methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound has a similar pyrazolo[3,4-d]pyrimidine core but different substituents.
Uniqueness
1-(3,4-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the specific combination of its substituents and core structure
Properties
Molecular Formula |
C20H16F3N5 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H16F3N5/c1-12-6-7-16(8-13(12)2)28-19-17(10-26-28)18(24-11-25-19)27-15-5-3-4-14(9-15)20(21,22)23/h3-11H,1-2H3,(H,24,25,27) |
InChI Key |
FERNNXNDWUYLKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=CC(=C4)C(F)(F)F)C |
Origin of Product |
United States |
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